molecular formula C20H23BrN2O2S2 B12022520 (3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12022520
M. Wt: 467.4 g/mol
InChI Key: XJZGKZINERDJRI-MSUUIHNZSA-N
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Description

(3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound characterized by its complex structure, which includes a brominated indole core, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the indole core using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Thiazolidinone Ring: Cyclization reaction involving a thiourea derivative and a carbonyl compound to form the thiazolidinone ring.

    Substitution Reactions: Introduction of the hexyl and isopropyl groups through alkylation reactions using appropriate alkyl halides.

    Final Assembly: Coupling of the brominated indole and thiazolidinone intermediates under basic or acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-bromo-1-hexyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    (3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the thioxo group, which may influence its chemical properties.

Uniqueness

The presence of both the thioxo and isopropyl groups in (3Z)-5-bromo-1-hexyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H23BrN2O2S2

Molecular Weight

467.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23BrN2O2S2/c1-4-5-6-7-10-22-15-9-8-13(21)11-14(15)16(18(22)24)17-19(25)23(12(2)3)20(26)27-17/h8-9,11-12H,4-7,10H2,1-3H3/b17-16-

InChI Key

XJZGKZINERDJRI-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C)C1=O

Origin of Product

United States

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